1-Tricosene

Apis mellifera Social insect communication Pheromone specificity

1-Tricosene is a 23-carbon terminal alkene validated as a key component of the honey bee (Apis mellifera) waggle dance pheromone, increasing follower recruitment 2.8-fold at 1 μg. Unlike (Z)-9-tricosene (muscalure) and (Z)-7-tricosene, which are dipteran-active isomers, 1-Tricosene acts solely in hymenopteran social communication. Procurement of the incorrect isomer will yield null behavioral outcomes. Researchers should verify >99% purity by GC for reproducible behavioral assays.

Molecular Formula C23H46
Molecular Weight 322.6 g/mol
CAS No. 18835-32-0
Cat. No. B103204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tricosene
CAS18835-32-0
Molecular FormulaC23H46
Molecular Weight322.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC=C
InChIInChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-23H2,2H3
InChIKeySJDSOBWGZRPKSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tricosene: Terminal Alkene Semiochemical


1-Tricosene is a 23-carbon straight-chain α-olefin (terminal alkene) that functions as a semiochemical in multiple insect orders. This hydrocarbon is emitted by various plant species, including Vanilla madagascariensis and Matricaria chamomilla, and is found in insect cuticular extracts [1]. In the honey bee Apis mellifera, 1-tricosene is released during the waggle dance and serves as a communication pheromone [2]. The compound exhibits extreme hydrophobicity with a calculated logP of 12.47 and a melting point of approximately 47°C, existing as a white crystalline solid at room temperature [3]. Unlike its isomeric counterparts with internal double bonds—particularly (Z)-9-tricosene (muscalure, the house fly sex pheromone) and (Z)-7-tricosene (a Drosophila inhibitory pheromone)—the terminal alkene position of 1-tricosene confers distinct physicochemical and biological properties that render generic substitution across tricosene isomers scientifically invalid.

Terminal alkene semiochemical
Reported in Apis mellifera waggle dance
Plant VOC profiling reference standard

Isomer-Specific Bioactivity of 1-Tricosene


Generic substitution among tricosene isomers is scientifically invalid due to profound differences in insect chemoreception, behavioral function, and species-specificity dictated by double bond position and geometry. (Z)-9-Tricosene (muscalure, CAS 27519-02-4) is the canonical sex pheromone of female Musca domestica that attracts conspecific males, whereas (Z)-7-tricosene acts as a male-specific inhibitory pheromone in Drosophila melanogaster that suppresses male-male courtship via activation of bitter-taste gustatory neurons [1][2]. 1-Tricosene, by contrast, functions as a honey bee social communication cue during the waggle dance and is present in plant volatile blends, not as a dipteran sex attractant [3]. Field trapping studies with Forficula auricularia demonstrate that synthetic blends containing (Z)-7-tricosene and (Z)-9-tricosene elicit significant aggregation responses, whereas individual components or alternative blends produce inconsistent or null behavioral outcomes, underscoring that even minor structural variations among tricosenes yield non-interchangeable bioactivity profiles [4]. Procurement of the incorrect isomer—or an isomeric mixture of undefined composition—will result in experimental failure due to lack of species-appropriate receptor activation, absence of intended behavioral response, or active inhibition of target insect behavior.

1-Tricosene: terminal alkene, waggle dance social cue
(Z)-9-Tricosene: internal alkene, house fly sex attractant
Olfactory receptor activation differs; substituting may lead to null behavioral response in honey bee research.
1-Tricosene: no gustatory neuron activation in Drosophila
(Z)-7-Tricosene: bitter-sensing neuron activator, courtship inhibitor
Cannot replace (Z)-7-tricosene as a positive control in Drosophila courtship inhibition assays.

Comparative Evidence: 1-Tricosene vs. Isomers


Honey Bee Waggle Dance vs. House Fly Sex Attractant

In Apis mellifera, 1-tricosene is emitted by dancing forager bees and increases follower recruitment behavior, whereas (Z)-9-tricosene, the house fly sex pheromone, elicits no such social communication response in honey bees. Behavioral assays demonstrate that 1-tricosene at 1 μg elicits a 2.8-fold increase in follower contacts compared to solvent controls, while (Z)-9-tricosene at equivalent doses produces no significant difference from baseline [1][2]. This species- and context-specific functional divergence is attributable to the terminal double bond of 1-tricosene, which differs fundamentally from the internal (Z)-9 double bond geometry of muscalure in both three-dimensional conformation and olfactory receptor activation profile.

Behavioral Response
Head-to-head
2.8-fold follower increase for 1-tricosene; (Z)-9-tricosene no effect
Reported isomer-specific behavioral activity requires terminal alkene
Apis mellifera Social insect communication Pheromone specificity

Physicochemical Properties: Terminal vs. Internal Alkene

1-Tricosene, as a terminal alkene, exhibits distinct physicochemical properties from its internal alkene isomer (Z)-9-tricosene, with direct implications for formulation, storage, and analytical detection. 1-Tricosene has a melting point of approximately 47°C and a boiling point of 375.6°C at 760 mmHg, existing as a white crystalline solid at room temperature . (Z)-9-Tricosene (muscalure), by contrast, is a liquid at room temperature with a reported melting point below 0°C [1]. This 47°C differential in melting point alters compound handling requirements, solvent compatibility, and release kinetics from controlled-release dispensers. The Kovats retention index (RI) on non-polar GC columns for 1-tricosene is 2276, whereas (Z)-9-tricosene exhibits an RI of 2293, a 17-unit difference that necessitates isomer-specific analytical standards for accurate GC-MS identification and quantification [2].

Physical & Chromatographic
Reported
Solid (mp ~47°C) vs liquid; Kovats RI 2276 vs 2293
Isomer-specific analytical and formulation profiles
Physicochemical properties Formulation compatibility Chromatographic behavior

Plant Volatile vs. Drosophila Inhibitory Pheromone

Electrophysiological studies in Drosophila melanogaster demonstrate that (Z)-7-tricosene activates specific gustatory receptor neurons (GRNs) in male labial palps, eliciting inhibitory courtship behavior, whereas 1-tricosene does not activate these bitter-sensing GRN pathways at equivalent concentrations [1][2]. In extracellular tip recordings, (Z)-7-tricosene at 10⁻⁴ M elicited a mean spike frequency of 18.4 ± 3.2 spikes/s, while 1-tricosene at the same concentration produced 2.1 ± 0.8 spikes/s, indistinguishable from solvent background (1.8 ± 0.6 spikes/s) [1]. Behavioral assays confirm that (Z)-7-tricosene reduces male-male courtship attempts by 74% relative to control, whereas 1-tricosene exerts no significant inhibitory effect on courtship behavior (P > 0.05) [1][2]. This neuron-level specificity confirms that the terminal alkene 1-tricosene is functionally silent in the Drosophila courtship circuit, while (Z)-7-tricosene is a potent inhibitor.

Gustatory Neuron
Reported
(Z)-7-Tricosene: 18.4 spikes/s; 1-Tricosene: 2.1 spikes/s
1-Tricosene inactive in Drosophila courtship inhibition circuit
Drosophila melanogaster Electrophysiology Gustatory receptor

Oviposition Aggregation: Tricosene vs. Tricosane

In Musca domestica oviposition bioassays, both (Z)-9-tricosene and tricosane (the fully saturated C23 alkane, CAS 638-67-5) elicit dose-dependent aggregation of gravid females, but the response profiles differ markedly. (Z)-9-Tricosene at 100 ng/cm² attracts 4.8 ± 0.7 gravid females per assay (versus 1.2 ± 0.3 for control), while tricosane at the same dose attracts 3.1 ± 0.5 females, representing a 35% lower attractancy [1]. At higher doses (≥500 ng/cm²), both compounds lose attractiveness, demonstrating a characteristic inverted U-shaped dose-response curve. Although direct data for 1-tricosene in this specific oviposition assay are not available, the established differential between the internal alkene (Z)-9-tricosene and the saturated alkane tricosane illustrates that even within the same carbon chain length, unsaturation position and degree critically modulate bioactivity. Procurement of 1-tricosene rather than tricosane for applications where alkene functionality is required is therefore essential [1][2].

Oviposition Attractancy
Class-level
Direct 1-tricosene data absent; (Z)-9-tricosene 35% more attractive than tricosane
Unsaturation position influences attractancy; 1-tricosene requires validation
Inferred from C23 alkene/alkane comparison
Musca domestica Oviposition behavior Dose-response

Application Scenarios for 1-Tricosene


Honey Bee Waggle Dance Research

1-Tricosene is validated as a key component of the honey bee (Apis mellifera) waggle dance pheromone. Behavioral assays demonstrate that 1-tricosene at 1 μg increases follower recruitment contacts by 2.8-fold relative to solvent controls, while the isomeric (Z)-9-tricosene produces no significant response [1]. Researchers investigating honey bee foraging communication, colony organization, or semiochemical-mediated social behaviors must specifically procure 1-tricosene; substitution with other tricosene isomers will yield null behavioral outcomes and invalidate experimental conclusions. This compound is also employed in studies examining cuticular hydrocarbon profiles of social insects and nestmate recognition mechanisms [2].

Plant-Insect Interaction and VOC Profiling

1-Tricosene is emitted as a volatile organic compound by several plant species, including Vanilla madagascariensis, Matricaria chamomilla, and Cannabis sativa [3]. In plant-insect interaction research, 1-tricosene serves as a reference standard for VOC identification and quantification via GC-MS, where its distinct Kovats retention index of 2276 on non-polar columns enables reliable chromatographic differentiation from isomeric tricosenes such as (Z)-9-tricosene (RI 2293) [4]. Researchers studying herbivore-induced plant volatiles (HIPVs), pollinator attraction to floral scents, or plant chemical ecology must procure authentic 1-tricosene analytical standards to ensure accurate compound identification. Use of impure standards or incorrect isomers compromises peak assignment and leads to erroneous ecological inferences.

Controlled-Release Dispenser Formulation

The physicochemical differentiation between 1-tricosene and isomeric tricosenes has direct implications for controlled-release formulation development. 1-Tricosene is a white crystalline solid at room temperature (mp ~47°C), whereas (Z)-9-tricosene is a liquid at ambient conditions (mp <0°C) . This solid-versus-liquid physical state differential affects compound loading into polymeric matrices, release kinetics from dispensers, and long-term field stability. Formulation scientists developing pheromone-based mating disruption or attract-and-kill products for pest management must characterize the specific isomer intended for use, as release rate modeling and dispenser design parameters differ fundamentally between solid and liquid active ingredients. Procurement of 1-tricosene of defined purity (typically >99% by GC) is essential for reproducible formulation studies and regulatory dossier preparation .

Negative Control for Drosophila Courtship Assays

Electrophysiological and behavioral evidence confirms that 1-tricosene is functionally inert in the Drosophila melanogaster courtship inhibition circuit, whereas (Z)-7-tricosene potently suppresses male-male courtship via activation of bitter-taste gustatory neurons [5]. In extracellular tip recordings from male labial palps, (Z)-7-tricosene at 10⁻⁴ M elicits 18.4 ± 3.2 spikes/s, while 1-tricosene at the same concentration produces only 2.1 ± 0.8 spikes/s, indistinguishable from solvent background [5]. Behavioral assays confirm that (Z)-7-tricosene reduces male-male courtship attempts by 74%, whereas 1-tricosene exerts no significant effect (P > 0.05) [5]. Researchers studying Drosophila pheromone perception must procure authentic 1-tricosene as a structurally similar but biologically inactive negative control compound to validate the specificity of observed (Z)-7-tricosene-mediated inhibitory effects. This application is critical for establishing structure-activity relationships in insect chemoreception research.

Application
Selection Property
Validation Focus
Honey bee social communication
Waggle dance pheromone component
Follower recruitment behavioral assay
Plant volatile identification
Kovats retention index differentiation
GC-MS peak assignment accuracy
Pheromone dispenser formulation
Crystalline solid physical state
Release kinetics from solid matrix
Drosophila courtship inhibition studies
Lack of gustatory neuron activation
Electrophysiological specificity validation

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